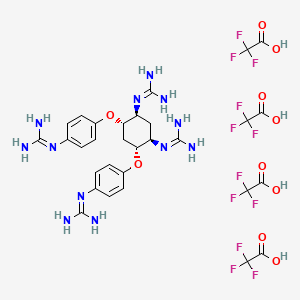
SSM 3 trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSM 3 trifluoroacetate is a potent furin inhibitor with an EC50 of 54 nM . It blocks furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H32N12O2.4CF3CO2H . The molecular weight is 952.66 .Chemical Reactions Analysis
This compound is known to inhibit furin, a type of protease. It blocks the furin-dependent cell surface processing of anthrax protective antigen-83 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 952.66 . It is soluble to 100 mM in water and to 100 mM in DMSO .Applications De Recherche Scientifique
1. Semisolid Metal Processing
Semisolid metal (SSM) processing, a novel technology for metal forming, utilizes semisolid slurries with distinctive rheological properties. These slurries contain non-dendritic solid particles in a liquid matrix, exhibiting pseudoplastic and thixotropic behaviors. This technology has established itself as a viable method for producing metallic components with high integrity and improved mechanical properties, offering potential for further technological advancements (Fan, 2002).
2. Organic Photovoltaics
Surface-segregated monolayers (SSMs) utilizing poly(3-alkylthiophene)s with semifluoroalkyl groups have been applied as buffer layers in organic photovoltaic devices. These SSMs can significantly influence the efficiency of power conversion in these devices by altering the energy structure and morphology at the interface (Wang, Hashimoto, Segawa, & Tajima, 2018).
3. Trifluoromethylation Reactions
Trifluoroacetic acid and its anhydride represent a scalable and cost-effective methodology for trifluoromethylation. This approach, using trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis, allows for a simple and efficient synthesis of trifluoromethylated compounds, crucial in various chemical applications (Beatty, Douglas, Cole, & Stephenson, 2015).
4. Electrochemical Treatment of Wastewater
Carbon nanotube (CNT) electrodes, made by growing CNT arrays on stainless steel mesh (SSM), enhance the electrochemical surface area for treating chromium-containing wastewater. This application demonstrates the potential of using SSM-based electrodes for efficient reduction and adsorption processes in water treatment (Wang & Na, 2014).
5. Synthesis and Characterization of Novel Compounds
The synthesis of trifluoroacetylsulfenyl trifluoroacetate, a compound with unique symmetrically substituted S-O bonds, has been achieved. Its spectroscopic characterization and quantum chemical calculations provide insights into its structural properties, offering potential applications in various chemical syntheses (Ulic, Della Védova, Hermann, Mack, & Oberhammer, 2002).
Mécanisme D'action
Target of Action
SSM 3 trifluoroacetate primarily targets furin , a type of protein convertase . Furin plays a crucial role in the activation of a wide range of precursor proteins within the secretory pathway .
Mode of Action
This compound acts as a potent inhibitor of furin . It blocks the furin-dependent cell surface processing of proteins, thereby inhibiting the activation of these proteins .
Pharmacokinetics
It is known to be soluble in both water and dmso , which could potentially influence its bioavailability.
Result of Action
By inhibiting furin, this compound prevents the activation of certain proteins, thereby potentially altering cellular processes that depend on these proteins . For instance, it has been shown to block the furin-dependent cell surface processing of anthrax protective antigen-83 .
Action Environment
It is worth noting that the compound is stable at -20°c , suggesting that temperature could be a factor in its stability.
Analyse Biochimique
Biochemical Properties
SSM 3 Trifluoroacetate interacts with the enzyme furin, inhibiting its activity . This interaction is characterized by the compound’s ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro . The nature of this interaction is inhibitory, with this compound acting as a potent furin inhibitor .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on furin. By blocking furin-dependent processes, this compound can influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with furin. It acts as a potent inhibitor, blocking the activity of furin and thereby influencing the processing of certain proteins
Propriétés
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)
![2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide](/img/structure/B2967012.png)
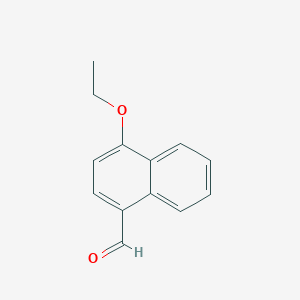
![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)
![Tert-butyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967017.png)
![N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2967020.png)
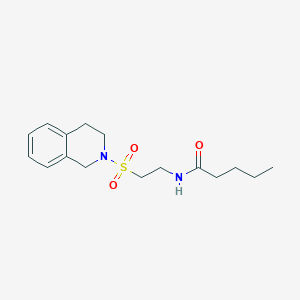
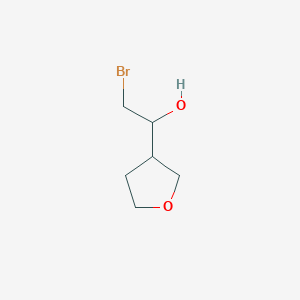
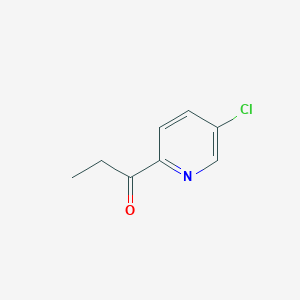

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967028.png)

